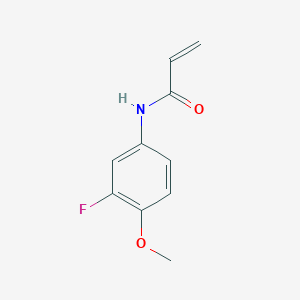

N-(3-fluoro-4-methoxyphenyl)prop-2-enamide

Description

Properties

IUPAC Name |

N-(3-fluoro-4-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2/c1-3-10(13)12-7-4-5-9(14-2)8(11)6-7/h3-6H,1H2,2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSXRYQMBKBRSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C=C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of N-(3-fluoro-4-methoxyphenyl)prop-2-enamide typically involves the following key steps:

- Preparation or procurement of the appropriately substituted aniline derivative (3-fluoro-4-methoxyaniline).

- Acylation of the aniline with an acryloyl chloride or equivalent reagent to introduce the prop-2-enamide moiety.

- Purification and characterization of the final product.

Preparation of 3-fluoro-4-methoxyaniline Intermediate

The starting intermediate, 3-fluoro-4-methoxyaniline, is crucial for the synthesis. Reliable preparation methods include:

Reduction of 3-fluoro-4-methoxy-nitrobenzene:

A common approach involves catalytic hydrogenation of 3-fluoro-4-methoxy-nitrobenzene using Raney Nickel catalyst under hydrogen atmosphere in methanol solvent. The reaction conditions typically are mild (25–30°C) with hydrogen gas fed until complete reduction is confirmed by cessation of hydrogen consumption. The resulting aniline is isolated by filtration and solvent removal, yielding 3-fluoro-4-methoxyaniline with high purity and yields around 98%.Nitration and subsequent reduction sequences:

In some processes, nitration of 4-fluoro-2-methoxyaniline derivatives followed by reduction steps is employed to install the nitro group at the desired position before reduction to the aniline.

Acylation to Form this compound

The key step for forming the prop-2-enamide moiety is the acylation of the aniline with acryloyl chloride or similar reagents.

Reaction conditions:

The aniline derivative is reacted with acryloyl chloride in an inert solvent such as dichloromethane or acetonitrile, often in the presence of a base (e.g., triethylamine or DIPEA) to neutralize the generated hydrochloric acid. The reaction is typically performed at low temperatures (0°C to room temperature) to control the exothermic nature and avoid polymerization of the acryloyl chloride.Purification:

The crude product is purified by standard techniques such as flash chromatography or recrystallization. The final compound is obtained as a solid with characteristic melting points and confirmed by spectroscopic methods (NMR, MS).

Alternative and Optimized Synthetic Routes

Some patents and literature describe alternative synthetic routes or optimizations:

Use of triethyl orthoformate and refluxing conditions:

In a related amide synthesis, the aromatic amine is heated to reflux with triethyl orthoformate and other reagents, leading to the formation of the amide functionality. Although this method is described for related compounds, it underscores the versatility of amide bond formation under different conditions.Polymorphic salt formation:

Preparation of mesylate salts of related amide compounds using methanesulfonic acid in acetonitrile has been reported, which may improve the compound’s stability and handling.

Summary Table of Preparation Methods

Research Findings and Analytical Data

Spectroscopic characterization:

The final compound typically exhibits characteristic ^1H NMR signals for the vinyl protons of the prop-2-enamide group (doublets and double doublets around 5.6–6.5 ppm), aromatic protons, and methoxy singlet near 3.7 ppm. Mass spectrometry confirms the molecular ion peak consistent with the molecular formula.Melting point and crystallinity: Crystalline forms can be obtained by slow evaporation or recrystallization from suitable solvents such as ethyl acetate or petroleum ether. Melting points vary depending on purity and polymorphic form but are consistent with related amide compounds.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(3-fluoro-4-methoxyphenyl)prop-2-enamide is primarily explored for its potential therapeutic applications. It has been studied as a candidate for drug development, particularly in oncology due to its ability to inhibit specific enzymes and receptors involved in cancer progression.

Case Study: EGFR Inhibition

A significant study demonstrated that this compound acts as an epidermal growth factor receptor (EGFR) inhibitor. In preclinical models, it showed substantial tumor inhibition, suggesting its potential as a therapeutic agent for non-small cell lung cancer (NSCLC) patients with activating mutations.

The compound exhibits notable biological activities, particularly in anti-inflammatory and anticancer research. Its unique structural features enhance lipophilicity and bioavailability, potentially increasing efficacy against various diseases.

Molecular Docking Studies

Molecular docking simulations have indicated that this compound interacts favorably with the ATP-binding site of EGFR, leading to decreased downstream signaling associated with tumor proliferation.

Industrial Applications

In addition to its medicinal uses, this compound serves as a building block for synthesizing more complex organic molecules and is utilized in the production of specialty chemicals and materials.

Pharmacokinetics and Pharmacodynamics

Understanding how this compound behaves in biological systems is essential for optimizing its therapeutic use.

Combination Therapies

Investigating its efficacy in combination with other anticancer agents could enhance treatment outcomes for patients resistant to current therapies.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

The bioactivity of acrylamide derivatives is highly dependent on substituent patterns. Key analogues and their structural distinctions include:

Table 1: Structural and Functional Comparison

Key Observations :

- Electron-withdrawing groups (e.g., CF₃, Cl, F) enhance antimicrobial potency by increasing lipophilicity and membrane penetration .

- Hydroxyl and methoxy groups (e.g., Moupinamide) improve antioxidant and anti-inflammatory activities through radical scavenging and hydrogen bonding .

Antimicrobial Activity:

- 3,4-Dichlorocinnamanilides (e.g., (2E)-N-[3,5-bis(CF₃)phenyl]-3-(3,4-Cl₂-phenyl)prop-2-enamide) exhibit submicromolar activity against Staphylococcus aureus and MRSA due to enhanced lipophilicity .

- Trifluoromethyl groups (e.g., 4-CF₃ in ) improve potency but may increase cytotoxicity .

Antioxidant and Anti-inflammatory Activity:

- Moupinamide and related plant-derived acrylamides (e.g., compound 4 in ) show IC₅₀ values of 17–380 µM in DPPH and NO inhibition assays, attributed to phenolic hydroxyl groups .

Physicochemical Properties

Lipophilicity (logP) and solubility are critical for bioavailability:

- Chlorinated and fluorinated derivatives (e.g., 3,4-Cl₂ or 3-F substituents) have higher logP values, favoring membrane permeability but reducing aqueous solubility .

- Hydroxyl-containing analogues (e.g., Moupinamide) exhibit lower logP, enhancing solubility but requiring structural optimization for blood-brain barrier penetration .

Biological Activity

N-(3-fluoro-4-methoxyphenyl)prop-2-enamide is a compound that has garnered attention for its potential biological activities, particularly in oncology and anti-inflammatory research. This article delves into the biological activity of this compound, exploring its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a fluorine atom and a methoxy group on the aromatic ring, which are known to enhance its lipophilicity and bioavailability . These properties are crucial for its efficacy in targeting various diseases. The presence of these substituents may also influence the compound's interaction with specific enzymes and receptors involved in disease pathways.

This compound is believed to exert its biological effects primarily through:

- Enzyme Inhibition : The compound may inhibit specific enzymes associated with cancer progression, such as those involved in the epidermal growth factor receptor (EGFR) signaling pathway. This pathway is critical in many cancers, particularly non-small-cell lung cancer (NSCLC) .

- Receptor Binding : Molecular docking studies suggest that the compound can effectively bind to receptors that modulate tumor growth and inflammation, leading to potential therapeutic effects .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

- EGFR Inhibition : A study highlighted the role of this compound as a potential EGFR inhibitor. In preclinical models, it demonstrated significant tumor inhibition, suggesting its viability as a therapeutic agent for NSCLC patients with activating mutations .

- Molecular Docking Studies : Research involving molecular docking simulations indicated that this compound interacts favorably with the ATP-binding site of the EGFR, which is crucial for its inhibitory action. This interaction could lead to a decrease in downstream signaling associated with tumor proliferation .

- Comparative Analysis : When compared to structurally similar compounds, this compound exhibited enhanced selectivity and potency against biological targets, making it a candidate for further drug development .

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Pharmacokinetics and Pharmacodynamics : Understanding how this compound behaves in biological systems will be essential for optimizing its therapeutic use.

- Combination Therapies : Investigating its efficacy in combination with other anticancer agents could enhance treatment outcomes for patients resistant to current therapies.

Q & A

Basic: What are the optimal synthetic routes for N-(3-fluoro-4-methoxyphenyl)prop-2-enamide, and what critical parameters influence yield and purity?

The synthesis of N-(3-fluoro-4-methoxyphenyl)prop-2-enamide can be optimized via a two-step process involving sulfamoyl acetic acid derivatives and aldehydes. Key steps include:

- Coupling Reactions : Ethyl 2-(N-(3-fluoro-4-methoxyphenyl)sulfamoyl)acetate intermediates are hydrolyzed and neutralized to yield carboxylic acid precursors .

- Aldehyde Condensation : Reaction with propenal derivatives under controlled pH and temperature (e.g., 48% yield at 113–115°C) ensures minimal side-product formation .

Critical Parameters : - Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Catalyst Use : Acidic or basic conditions must be tailored to avoid ester hydrolysis during coupling .

Advanced: How can computational modeling predict hydrogen-bonding patterns and crystal packing, and what implications do these have on physicochemical properties?

Hydrogen-bonding networks in N-(3-fluoro-4-methoxyphenyl)prop-2-enamide can be modeled using graph-set analysis (e.g., Etter’s formalism) to predict crystal packing motifs. These patterns influence:

- Solubility : Strong intermolecular hydrogen bonds (e.g., N–H···O) reduce solubility in non-polar solvents .

- Thermal Stability : Dense packing due to C–H···F interactions increases melting points (observed in analogs at 113–115°C) .

Methodology : Pair density functional theory (DFT) with crystallographic software (SHELXL) to refine predicted vs. experimental lattice parameters .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how can overlapping signals be resolved?

- 1H NMR : Aromatic protons (δ 6.7–7.2 ppm) and methoxy groups (δ 3.8 ppm) are diagnostic. Overlapping signals in DMSO-d6 can be resolved using COSY or NOESY to differentiate ortho vs. para substituents .

- HRMS : Accurate mass determination (e.g., [M-H]⁻ at m/z 262.0285) confirms molecular formula (C₉H₁₀FNO₅S) and rules out sulfonic acid impurities .

Advanced: How does the substitution pattern on the phenyl ring influence biological activity in acrylamide derivatives?

- Fluorine and Methoxy Positioning : The 3-fluoro-4-methoxy motif enhances metabolic stability by reducing oxidative degradation. In analogs, this substitution improves receptor binding affinity compared to unsubstituted phenyl rings .

- SAR Studies : Comparative assays (e.g., enzyme inhibition) show that electron-withdrawing groups (F) increase electrophilicity, while methoxy groups modulate lipophilicity. For example, perfluorophenyl analogs exhibit higher potency but reduced solubility .

Basic: What are common impurities in synthesis, and how can they be identified and mitigated?

- Impurities : Unreacted sulfamoyl acetates or hydrolyzed byproducts (e.g., free amines) are common.

- Identification : TLC (silica gel, ethyl acetate/hexane) and LC-MS track intermediates. HRMS detects sulfonic acid contaminants (Δ < 2 ppm accuracy) .

- Mitigation : Gradient chromatography (C18 columns, acetonitrile/water) achieves >95% purity .

Advanced: How can high-resolution crystallography (SHELXL) elucidate conformational dynamics?

- Refinement Protocols : SHELXL refines anisotropic displacement parameters to resolve disorder in the propenamide chain. Twinning detection (via HKLF5) is critical for high-Z′ structures .

- Conformational Analysis : ORTEP visualizes rotational barriers around the C–N bond, revealing E/Z isomer ratios (e.g., 98% E in analogs) .

Basic: What solvent systems and chromatographic methods are recommended for purification?

- Solvent Systems : Ethyl acetate/hexane (3:7) for TLC; preparative HPLC with acetonitrile/water (0.1% TFA) for >99% purity .

- Chromatography : Reverse-phase C18 columns retain polar impurities, while size-exclusion chromatography (SEC) removes polymeric byproducts .

Advanced: How can metabolic stability and degradation pathways be analyzed?

- In Vitro Assays : Liver microsome incubations (human/rat) with LC-HRMS identify hydroxylated or dealkylated metabolites. For example, demethylation at the 4-methoxy group is a primary pathway .

- Computational Tools : ADMET predictors (e.g., SwissADME) model CYP450 interactions, highlighting susceptibility to 3A4/2D6 oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.